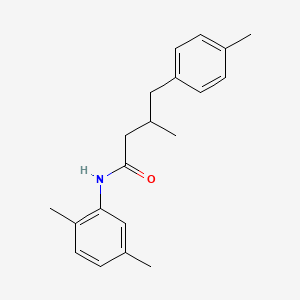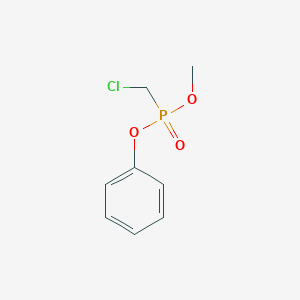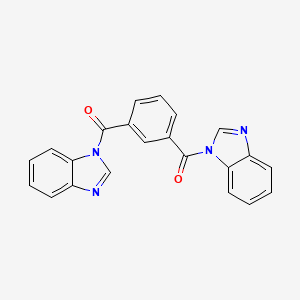![molecular formula C16H18ClNO2S2 B4942103 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that has been used in scientific research for various purposes. It is also known as C646 and is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP.
科学研究应用
C646 has been used in various scientific research applications such as cancer research, epigenetics, and neurodegenerative diseases. It is a potent inhibitor of p300/CBP, which are histone acetyltransferases that play a crucial role in regulating gene expression. The inhibition of p300/CBP by C646 leads to the downregulation of various oncogenes and the upregulation of tumor suppressor genes, making it a potential anticancer agent. C646 has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用机制
C646 inhibits the activity of p300/CBP by binding to the bromodomain of the protein. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones. By binding to the bromodomain, C646 prevents the binding of p300/CBP to acetylated histones, leading to the inhibition of histone acetylation and gene expression.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. C646 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In models of neurodegenerative diseases, C646 has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of p300/CBP, making it a valuable tool for studying the role of these proteins in various biological processes. C646 is also cell-permeable and can be used in both in vitro and in vivo experiments. However, C646 has some limitations. It has a short half-life and can be rapidly metabolized, which may affect its efficacy in some experiments. Additionally, C646 has been shown to inhibit other bromodomain-containing proteins, which may lead to off-target effects.
未来方向
There are several future directions for the research on C646. One direction is to further investigate its potential as an anticancer agent. C646 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to study the role of p300/CBP in other biological processes such as development and differentiation. Additionally, the development of more potent and selective inhibitors of p300/CBP may lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, C646 is a potent and selective inhibitor of p300/CBP that has been used in various scientific research applications. It has shown promising results in cancer research, epigenetics, and neurodegenerative diseases. C646 inhibits the activity of p300/CBP by binding to the bromodomain of the protein, leading to the downregulation of various oncogenes and the upregulation of tumor suppressor genes. C646 has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on C646, including its potential as an anticancer agent and the study of p300/CBP in other biological processes.
合成方法
The synthesis method of C646 involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-[(4-methylbenzyl)thio]ethanol in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained in high yield and purity. The chemical structure of C646 is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
属性
IUPAC Name |
4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-13-2-4-14(5-3-13)12-21-11-10-18-22(19,20)16-8-6-15(17)7-9-16/h2-9,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZHJJOEPANST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)


![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)

